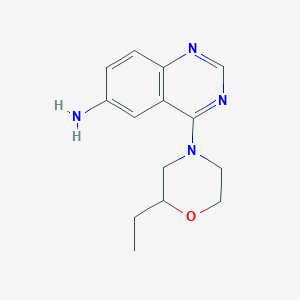

4-(2-Ethylmorpholino)chinazolin-6-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-Ethylmorpholino)quinazolin-6-amine” is a synthetic compound that has attracted significant interest in scientific research due to its unique physical and chemical properties. It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular formula of “4-(2-Ethylmorpholino)quinazolin-6-amine” is C14H18N4O, and its molecular weight is 258.325. The InChI code is 1S/C14H18N4O/c1-2-11-8-18(5-6-19-11)14-12-7-10(15)3-4-13(12)16-9-17-14/h3-4,7,9,11H,2,5-6,8,15H2,1H3 .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . The reactivity of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .Physical and Chemical Properties Analysis

The physical form of “4-(2-Ethylmorpholino)quinazolin-6-amine” is a powder . It is stored at room temperature . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

- Chinazolin-6-amin-Derivate haben sich als potenzielle Antitumormittel gezeigt. Forscher haben ihre inhibitorischen Wirkungen auf das Wachstum und die Proliferation von Krebszellen untersucht . Weitere Untersuchungen zu ihrem Wirkmechanismus und spezifischen Tumortypen sind im Gange.

- Chinazolinone zeigen antibakterielle Eigenschaften. Diese Verbindungen wurden gegen verschiedene Bakterienstämme, einschließlich arzneimittelresistenter Stämme, evaluiert. Ihr Potenzial als neuartige Antibiotika ist ein Gebiet der aktiven Forschung .

- Einige Chinazolinon-Derivate zeigen antiepileptische Eigenschaften. Forscher haben ihre Auswirkungen auf die Krampfkontrolle und die neuronale Erregbarkeit untersucht .

- Chinazoline wurden auf ihre antifungalen Wirkungen untersucht. Diese Verbindungen könnten als Leitstrukturen für die Entwicklung neuer Antimykotika dienen .

- Chinazolin-basierte Moleküle wurden im Zusammenhang mit der Parkinson-Krankheit untersucht. Ihr potenzieller neuroprotektiver Effekt und die Modulation von Dopamin-Signalwegen sind von Interesse .

Antitumor-Eigenschaften

Antibakterielle Aktivität

Antiepileptisches Potenzial

Antifungal-Aktivität

Forschung zu Anti-Parkinsonismus

Safety and Hazards

Wirkmechanismus

Target of Action

4-(2-Ethylmorpholino)quinazolin-6-amine, a derivative of quinazolinone, has been found to exhibit significant antimicrobial activity . The primary targets of this compound appear to be the biofilm formation and virulence factors in Pseudomonas aeruginosa . It’s also suggested that quinazolinone derivatives could be potential Werner (WRN) helicase inhibitors , which are involved in DNA repair and replication, thus playing a role in cancer cell proliferation .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together . In terms of its anticancer activity, it’s suggested that the compound may inhibit WRN helicase, thereby affecting DNA repair and replication .

Biochemical Pathways

The affected pathways primarily involve the quorum sensing system in Pseudomonas aeruginosa, which regulates biofilm formation . By inhibiting this system, the compound disrupts the formation of biofilms, a key factor in the bacteria’s pathogenicity and resistance to antibiotics . In terms of its anticancer activity, the compound may affect the DNA damage response pathway by inhibiting WRN helicase .

Result of Action

The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and resistance to antibiotics . It also impedes the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential . In terms of its anticancer activity, the compound may inhibit the proliferation of cancer cells by affecting DNA repair and replication .

Eigenschaften

IUPAC Name |

4-(2-ethylmorpholin-4-yl)quinazolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-2-11-8-18(5-6-19-11)14-12-7-10(15)3-4-13(12)16-9-17-14/h3-4,7,9,11H,2,5-6,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPHPIWIGORPKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)C2=NC=NC3=C2C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492862-09-5 |

Source

|

| Record name | 4-(2-ethylmorpholino)quinazolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2388732.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)

![(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2388743.png)